molecular formula C10H10N2O2 B8348648 methyl [N-(2-cyanophenyl)amino]acetate

methyl [N-(2-cyanophenyl)amino]acetate

Cat. No.: B8348648
M. Wt: 190.20 g/mol
InChI Key: ZDZCHTCPTMJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [N-(2-cyanophenyl)amino]acetate is an organic compound featuring a methyl ester group linked to a glycine-derived backbone, substituted with a 2-cyanophenylamino moiety. For instance, N-(2-cyanophenyl)acetamide (prepared via palladium acetate-catalyzed cyanation of aryl halides ) shares the 2-cyanophenyl group, differing by an acetamide instead of an ester. Similarly, ethyl 2-(2-cyanophenylureido)acetate () provides insights into ester derivatives with analogous functionalization.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(2-cyanoanilino)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11/h2-5,12H,7H2,1H3

InChI Key

ZDZCHTCPTMJVDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl [N-(2-cyanophenyl)amino]acetate with key analogs, emphasizing structural features, synthesis, and applications:

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Pathway Applications/Notes
This compound* C₁₀H₁₀N₂O₂ 190.20 (calculated) Methyl ester, 2-cyanophenylamino, acetate Likely via palladium-catalyzed cyanation or nucleophilic substitution Potential intermediate in agrochemicals/pharmaceuticals (inferred from analogs )
Ethyl 2-(2-cyanophenylureido)acetate C₁₂H₁₃N₃O₃ 247.25 Ethyl ester, ureido, 2-cyanophenyl Multi-step synthesis involving carbamoyl coupling Research use; no explicit industrial applications reported
N-(2-Cyanophenyl)acetamide C₉H₈N₂O 160.18 Acetamide, 2-cyanophenyl Palladium acetate-catalyzed cyanation of N-(2-chlorophenyl)acetamide Intermediate in organometallic catalysis or drug synthesis
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Methyl ester, β-keto ester, phenyl Esterification of phenylacetoacetic acid Precursor for amphetamine synthesis; regulated substance
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, acetamide, methylcarbamoyl Not specified in evidence; likely via cyano-acetylation Toxicological properties not fully studied; research use only

Structural and Reactivity Differences

  • Ester vs. Amide Functionality: Compared to N-(2-cyanophenyl)acetamide , the methyl ester in the target compound confers higher hydrolytic lability but enhanced solubility in non-polar solvents.
  • Substituent Effects: The 2-cyanophenyl group (common in all analogs) is electron-withdrawing, influencing reactivity in coupling reactions. For example, cyano groups enhance electrophilic aromatic substitution rates in palladium-catalyzed pathways .
  • Steric and Electronic Profiles: Ethyl 2-(2-cyanophenylureido)acetate has a bulkier ureido group, reducing its reactivity in nucleophilic acyl substitution compared to the target compound’s simpler aminoacetate structure.

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